molecular formula C14H15NO3S2 B14342918 Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate CAS No. 106119-14-6

Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate

Cat. No.: B14342918
CAS No.: 106119-14-6
M. Wt: 309.4 g/mol
InChI Key: YQCHGICUKMVQLK-UHFFFAOYSA-N
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Description

Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring

Preparation Methods

The synthesis of Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate typically involves the reaction of benzenesulfonyl chloride with a suitable amine under controlled conditions. One common method involves the use of sodium methoxide in methanol as a base to facilitate the reaction . The reaction is carried out at a temperature range of 25-35°C for about 30 minutes, followed by neutralization and filtration to obtain the desired product.

Chemical Reactions Analysis

Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones . The specific pathways involved depend on the nature of the target molecules and the reaction conditions.

Comparison with Similar Compounds

Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate can be compared with other similar compounds such as benzenesulfonamide and methyl benzenesulfonate These compounds share similar structural features but differ in their chemical reactivity and applications For example, benzenesulfonamide is primarily used as an antimicrobial agent, while methyl benzenesulfonate is used in organic synthesis as a methylating agent

Properties

CAS No.

106119-14-6

Molecular Formula

C14H15NO3S2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[methoxy-(4-methylphenyl)-λ4-sulfanylidene]benzenesulfonamide

InChI

InChI=1S/C14H15NO3S2/c1-12-8-10-13(11-9-12)19(18-2)15-20(16,17)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

YQCHGICUKMVQLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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